Product packaging for 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine(Cat. No.:)

1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

Cat. No.: B12123067
M. Wt: 276.17 g/mol
InChI Key: DAQQGBQJTPYBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Biphenyl (B1667301) and Phenethylamine Scaffolds in Chemical Science

The biphenyl scaffold , consisting of two phenyl rings linked by a single bond, is a privileged structure in medicinal chemistry. Its presence in a molecule can confer a degree of rigidity and planarity that is often conducive to effective binding with biological targets. Biphenyl derivatives have demonstrated a wide array of pharmacological activities, including acting as anticancer, anti-inflammatory, antihypertensive, and antimicrobial agents nih.gov. The versatility of the biphenyl unit allows for the introduction of various substituents at multiple positions, enabling fine-tuning of a compound's steric and electronic properties to optimize its biological activity.

Similarly, the phenethylamine scaffold is a cornerstone in the development of neurologically active compounds. This structural motif is found in a variety of endogenous neurotransmitters, such as dopamine and norepinephrine, which play crucial roles in mood, attention, and reward pathways in the brain. Consequently, synthetic phenethylamine derivatives are a major focus in the development of therapeutics for psychiatric and neurological disorders chemicalbook.compharmainfo.ingoogle.com. The ethan-1-amine side chain is a key pharmacophore that often mediates interactions with receptors and transporters in the central nervous system.

Significance and Research Rationale for Novel Brominated Ethan-1-amine Derivatives

The incorporation of a bromine atom into an organic molecule, a process known as bromination, is a strategic decision in drug design and materials science. The bromine substituent can significantly influence a compound's physicochemical properties fishersci.ca. For instance, the high atomic mass and polarizability of bromine can lead to the formation of halogen bonds, which are non-covalent interactions that can enhance binding affinity and selectivity for a biological target fishersci.ca.

Furthermore, the presence of bromine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. In some cases, bromination can lead to increased metabolic stability, prolonging the compound's duration of action fishersci.ca. From a synthetic standpoint, the bromine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecular architectures nih.gov. The investigation of novel brominated ethan-1-amine derivatives is therefore driven by the potential to create compounds with enhanced biological activity, improved pharmacokinetic properties, and broader synthetic utility sigmaaldrich.comchemicalbook.comsigmaaldrich.com.

Overview of Current Research Trends in Arylethaneamines and Related Architectures

The field of arylethaneamines is a dynamic area of research, with ongoing efforts to develop new compounds with improved therapeutic profiles. A significant trend is the exploration of derivatives with diverse substitution patterns on the aromatic ring to achieve selectivity for specific receptor subtypes. This is particularly relevant for targets within the central nervous system, where subtype selectivity can minimize off-target effects.

Another key research direction is the development of arylethaneamines as probes for studying biological systems and as building blocks in the synthesis of more complex molecules. The strategic placement of functional groups, such as halogens, allows for their use in a variety of chemical reactions to create libraries of compounds for high-throughput screening. Furthermore, there is growing interest in the application of arylethaneamines in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The combination of the biphenyl and phenethylamine scaffolds in 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, along with the presence of a bromine atom, makes it a prime candidate for exploration within these current research trends.

Detailed Research Findings

While specific research findings for this compound are not extensively documented in publicly available literature, its structural components suggest several avenues for investigation.

Chemical Properties and Synthesis

The chemical properties of this compound can be inferred from its structure and from data on analogous compounds. Below is a table summarizing the available information for the target compound and a closely related analog, (R)-(+)-1-(4-Bromophenyl)ethylamine.

PropertyThis compound(R)-(+)-1-(4-Bromophenyl)ethylamine (Analog)
CAS Number1049131-56-7 bldpharm.com45791-36-4 sigmaaldrich.comchemicalbook.comchemimpex.com
Molecular FormulaC14H14BrNC8H10BrN sigmaaldrich.comchemicalbook.comchemimpex.com
Molecular Weight276.17 g/mol200.08 g/mol sigmaaldrich.comchemicalbook.comchemimpex.com
AppearanceNot specifiedColorless to Almost colorless clear liquid chemimpex.com
Boiling PointNot specified140-145 °C (30 mmHg) chemicalbook.com
DensityNot specified1.390 g/mL at 20 °C chemicalbook.com

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could involve a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by the introduction of the ethan-1-amine side chain. For instance, 4-bromo-4'-acetylbiphenyl could be a key intermediate, which could then be converted to the final product through reductive amination.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14BrN B12123067 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14BrN

Molecular Weight

276.17 g/mol

IUPAC Name

1-[4-(4-bromophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3

InChI Key

DAQQGBQJTPYBGR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for 1 4 4 Bromophenyl Phenyl Ethan 1 Amine and Its Congeners

Retrosynthetic Dissection of the 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine Framework

Retrosynthetic analysis is a powerful tool in organic synthesis that allows for the logical deconstruction of a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are typically made at the C-N bond of the ethylamine (B1201723) moiety and the C-C bond of the biphenyl (B1667301) core.

The disconnection of the C-N bond points to two main synthetic strategies: the formation of the amine via reductive amination of a corresponding ketone or through nucleophilic substitution. This approach identifies 1-[4-(4-bromophenyl)phenyl]ethan-1-one as a key intermediate.

The second major disconnection targets the biphenyl linkage. This bond can be retrosynthetically cleaved to reveal two simpler phenyl precursors, such as a phenylboronic acid and a brominated aromatic compound. This suggests that a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling, would be a viable method for constructing the biphenyl backbone. researchgate.netnih.gov

Development and Optimization of Established Synthetic Pathways

Several synthetic routes have been established and optimized for the preparation of this compound and its congeners. These methods primarily revolve around the key transformations identified in the retrosynthetic analysis.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. youtube.comlibretexts.org This one-pot reaction typically involves the treatment of an aldehyde or ketone with an amine in the presence of a reducing agent. masterorganicchemistry.com In the context of synthesizing this compound, the precursor ketone, 1-[4-(4-bromophenyl)phenyl]ethan-1-one, is reacted with an ammonia (B1221849) source.

The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired amine. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices in laboratory settings. masterorganicchemistry.com For larger-scale syntheses, catalytic hydrogenation over a supported metal catalyst is often the preferred method due to its efficiency and reduced waste generation. acsgcipr.org The choice of reducing agent can be critical, as some, like sodium cyanoborohydride, can be toxic, while others, like sodium triacetoxyborohydride, have limited solubility and are not compatible with protic solvents that facilitate imine formation. acsgcipr.org

Precursor KetoneAmine SourceReducing AgentProduct
1-[4-(4-Bromophenyl)phenyl]ethan-1-oneAmmoniaNaBH₃CN or H₂/CatalystThis compound

Nucleophilic Substitution Approaches

Nucleophilic substitution presents another viable pathway to the target amine. This approach typically involves the reaction of a suitable electrophile with an amine nucleophile. For the synthesis of this compound, this could involve the reaction of a halo- or sulfonate-substituted ethylbiphenyl derivative with ammonia or an ammonia equivalent.

While direct alkylation of ammonia can be challenging to control and may lead to overalkylation, alternative methods like the Gabriel synthesis or the use of azide (B81097) ion followed by reduction can provide primary amines more cleanly. libretexts.org The Gabriel synthesis utilizes phthalimide (B116566) as an ammonia surrogate to avoid multiple alkylations. libretexts.org Another strategy involves the reaction of an alkyl halide with sodium azide to form an alkyl azide, which is then reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org

It is important to note that nucleophilic aromatic substitution for hydrogen on an unactivated benzene (B151609) ring is generally difficult due to the poor leaving group ability of hydride and the high energy of the intermediate. scranton.edu However, in specific cases, such as with highly activated substrates or under particular reaction conditions, this can be a feasible route. scranton.edu

ElectrophileNucleophileReaction TypeProduct
1-[4-(4-Bromophenyl)phenyl]ethyl halideAmmoniaSₙ2This compound
1-[4-(4-Bromophenyl)phenyl]ethyl halideSodium Azide, then ReductionSₙ2, ReductionThis compound

Palladium-Catalyzed Cross-Coupling in Biphenyl Formation

The formation of the biphenyl core is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective for this transformation. researchgate.netnih.gov This reaction typically involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. rsc.org

For the synthesis of the precursor ketone, 1-[4-(4-bromophenyl)phenyl]ethan-1-one, a common strategy is the Suzuki coupling of 4-acetylphenylboronic acid with 1-bromo-4-iodobenzene (B50087) or a similar dihalogenated benzene. researchgate.net Alternatively, 4-bromophenylboronic acid can be coupled with 4-bromoacetophenone. mdpi.com The choice of catalyst, base, and solvent can significantly impact the reaction's yield and efficiency. rsc.org Various palladium catalysts, such as Pd(PPh₃)₄ and palladium nanoparticles, have been successfully employed. researchgate.netrsc.org

Arylboronic AcidAryl HalideCatalystProduct
4-Acetylphenylboronic acid1-Bromo-4-iodobenzenePd(PPh₃)₄4-Acetyl-4'-bromobiphenyl
4-Bromophenylboronic acid4-BromoacetophenonePd(0) catalyst4-Acetyl-4'-bromobiphenyl

Stereoselective Synthesis of Enantiomerically Pure this compound

The this compound molecule possesses a chiral center at the benzylic carbon, meaning it can exist as two enantiomers. For many pharmaceutical and biological applications, a single enantiomer is required. Therefore, the development of stereoselective synthetic methods is of paramount importance. Both the (R)-(+)- and (S)-(-)-enantiomers of the related 1-(4-bromophenyl)ethylamine are commercially available. lookchem.comsigmaaldrich.comsigmaaldrich.com

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of chiral amines. This can be achieved through various methods, including the asymmetric reduction of imines or the asymmetric hydroamination of styrenes.

In the context of reductive amination, a chiral catalyst can be used to control the stereochemical outcome of the reduction of the prochiral imine intermediate. Chiral ligands coordinated to a metal catalyst can create a chiral environment that favors the formation of one enantiomer over the other.

Another approach is the catalytic asymmetric hydroamination of the corresponding styrene (B11656) derivative, 4-bromo-4'-vinylbiphenyl. This reaction involves the addition of an amine across the double bond, guided by a chiral catalyst to produce the desired enantiomer of the amine. Significant progress has been made in the development of catalysts for asymmetric C-N bond formation, including those based on transition metals and organocatalysts. scispace.combeilstein-journals.org For instance, palladium-catalyzed asymmetric benzylic substitution reactions have been developed for the synthesis of chiral benzylic alcohol derivatives, a strategy that could potentially be adapted for the synthesis of chiral amines. nih.gov

StrategyKey IntermediateCatalyst TypeStereochemical Outcome
Asymmetric Reductive Amination1-[4-(4-Bromophenyl)phenyl]ethan-1-oneChiral Metal ComplexEnantiomerically enriched amine
Asymmetric Hydroamination4-Bromo-4'-vinylbiphenylChiral CatalystEnantiomerically enriched amine

Chiral Auxiliary and Resolving Agent Applications

Chiral amines are fundamental in the separation of racemic mixtures, a critical step in the production of enantiomerically pure compounds. nih.gov The enantiomers of congeners like 1-(4-bromophenyl)ethylamine have demonstrated significant utility as chiral resolving agents. researchgate.net

A chiral resolving agent functions by reacting with a racemic mixture to form a pair of diastereomers. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. tcichemicals.com After separation, the resolving agent is cleaved from the separated diastereomers to yield the individual, enantiomerically pure compounds. (S)-(-)-1-(4-Bromophenyl)ethylamine is a commercially available resolving agent employed for this purpose. researchgate.net The selection of an appropriate resolving agent is often empirical, and a screening of various agents is typically performed to identify the most effective one for a given separation.

Beyond their role as resolving agents, chiral amines can also act as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity. Once the desired stereocenter is created, the auxiliary is removed. While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motif is analogous to other well-established auxiliaries like 1-phenylethylamine (B125046) (α-PEA). mdpi.com For instance, α-PEA has been successfully used as a chiral auxiliary in the diastereoselective synthesis of medicinally important compounds by inducing stereocontrol in reactions such as reductive amination. mdpi.com The effectiveness of these auxiliaries often stems from their ability to create a sterically hindered environment that favors the formation of one diastereomer over the other.

The table below summarizes common chiral resolving agents, including a congener of the title compound, highlighting their utility in asymmetric synthesis.

Chiral Resolving AgentTypeTypical Application
(S)-(-)-1-(4-Bromophenyl)ethylamineBasicResolution of acidic compounds
(R)-(+)-1-(4-Bromophenyl)ethylamineBasicResolution of acidic compounds
(+)-Tartaric AcidAcidicResolution of basic compounds
(-)-Mandelic AcidAcidicResolution of basic compounds
(+)-Camphor-10-sulfonic acidAcidicResolution of basic compounds

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of chiral amines aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. openaccessgovernment.orgmdpi.com The synthesis of this compound can be envisioned through the reductive amination of the corresponding ketone, 1-[4-(4-bromophenyl)phenyl]ethan-1-one. Greener approaches to this transformation are actively being explored.

One key principle of green chemistry is the use of catalytic methods over stoichiometric reagents. The asymmetric hydrogenation of imines, formed from the condensation of a ketone and an amine source, is a powerful, atom-economical method for producing chiral amines with high enantioselectivity. acs.org This approach avoids the waste associated with classical resolution methods where at least half of the material is discarded. acs.org

Biocatalysis represents another cornerstone of green chemistry for chiral amine synthesis. nih.govbohrium.com Enzymes such as transaminases, amine dehydrogenases, and imine reductases can catalyze the synthesis of chiral amines with exceptional stereoselectivity under mild, aqueous conditions. nih.govbohrium.com For example, amine dehydrogenases catalyze the reductive amination of ketones using ammonia as the amine donor and a recyclable nicotinamide (B372718) cofactor. bohrium.com Protein engineering has been employed to broaden the substrate scope of these enzymes, making them applicable to a wider range of ketones for the synthesis of diverse chiral amines. nih.gov

Solvent choice is also a critical aspect of green synthesis. The development of reductive amination procedures that can be performed in water or under solvent-free conditions significantly reduces the reliance on volatile organic compounds. organic-chemistry.org For instance, the use of stable and less hazardous reducing agents like α-picoline-borane has enabled successful reductive aminations in aqueous media. organic-chemistry.org Similarly, solvent-free methods using solid acid-activated sodium borohydride have been developed as an environmentally benign alternative. organic-chemistry.org

The table below outlines several green chemistry approaches applicable to the synthesis of chiral amines like this compound.

Green Chemistry ApproachKey FeaturesPotential Application in Synthesis
Asymmetric Catalytic HydrogenationHigh atom economy, high enantioselectivity, reduced waste. acs.orgHydrogenation of the imine formed from 1-[4-(4-bromophenyl)phenyl]ethan-1-one.
Biocatalysis (e.g., Transaminases, Amine Dehydrogenases)High stereoselectivity, mild reaction conditions (aqueous, room temp.), biodegradable catalysts. nih.govbohrium.comEnantioselective conversion of 1-[4-(4-bromophenyl)phenyl]ethan-1-one to the corresponding amine.
Use of Greener SolventsReduced environmental impact, improved safety. organic-chemistry.orgPerforming the reductive amination in water or other benign solvents.
Solvent-Free ConditionsElimination of solvent waste, potential for simplified workup. organic-chemistry.orgReaction of the ketone and amine with a solid-supported reagent.

By integrating these green chemistry principles, the synthesis of this compound and its congeners can be made more sustainable and efficient, aligning with the modern demands of chemical manufacturing.

Advanced Structural Elucidation and Conformational Analysis of 1 4 4 Bromophenyl Phenyl Ethan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

There is no available information regarding the comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR analysis of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine. Furthermore, no studies on the solvent effects on its chemical shifts or coupling constants have been identified.

Single-Crystal X-Ray Diffraction Studies

No published single-crystal X-ray diffraction data exists for this compound. Consequently, information regarding its specific molecular geometry, bond parameters, crystal packing, intermolecular interactions (such as hydrogen or halogen bonding), and the experimental confirmation of its absolute configuration remains undetermined and unavailable in the scientific literature.

Due to the lack of this foundational data, a detailed article focusing on the advanced structural elucidation and conformational analysis of this compound cannot be generated at this time.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a molecule. For this compound, with a chemical formula of C₁₄H₁₄BrN, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the elemental composition with a high degree of confidence. The presence of bromine is particularly notable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be clearly resolved in the HRMS spectrum.

Property Value
Molecular Formula C₁₄H₁₄BrN
Monoisotopic Mass 275.03606 Da
Average Mass 276.173 g/mol

This table presents the calculated molecular properties of this compound.

A primary fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, this would involve the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another likely fragmentation would be the cleavage of the bond between the ethylamine (B1201723) side chain and the biphenyl (B1667301) ring system, leading to the formation of a [4-(4-bromophenyl)phenyl]⁺ cation. The presence of the bromine atom would also influence the fragmentation, with potential losses of Br• or HBr.

Predicted Fragmentation of this compound:

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Structure of Fragment
275/277 260/262 •CH₃ [C₁₃H₁₁BrN]⁺ (Iminium ion)
275/277 232/234 C₂H₅N [C₁₂H₈Br]⁺ (Bromobiphenyl cation)
275/277 196 HBr [C₁₄H₁₃N]⁺

This table outlines the predicted fragmentation pattern of this compound based on common fragmentation pathways for similar chemical structures.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Insights

A study on the closely related R-enantiomer of 1-(4-bromophenyl)-ethylamine using Vibrational Circular Dichroism (VCD) and IR spectroscopy in a DMSO-d₆ solution has provided insights into its vibrational modes. researchgate.net The researchers conducted a conformer search and found two low-energy conformers, indicating that the molecule exists as a mixture of conformers in solution. researchgate.net The IR spectrum of this related compound would show characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and the C-Br stretch.

While a specific Raman spectrum for this compound is not available, the Raman spectrum of its isomer, 2-(4-bromophenyl)ethylamine, has been reported. nih.gov Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. The spectrum would be dominated by the aromatic ring vibrations, particularly the ring breathing modes, and the C-C stretching of the biphenyl linkage.

Characteristic Vibrational Frequencies for this compound (Predicted and from Related Compounds):

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H (Amine) Symmetric & Asymmetric Stretch 3400 - 3250 IR
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
C=C (Aromatic) Stretch 1620 - 1450 IR, Raman
N-H (Amine) Bend (Scissoring) 1650 - 1580 IR
C-N Stretch 1250 - 1020 IR
C-Br Stretch 680 - 515 IR

This table summarizes the expected characteristic vibrational frequencies for this compound based on known functional group absorptions and data from structurally similar compounds.

Computational Chemistry and Molecular Modeling of 1 4 4 Bromophenyl Phenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), the electronic energy and structure of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine can be accurately calculated.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the C-Br bond, the C-N bond of the amine group, and the rotational angle between the two phenyl rings are critical parameters. The total energy calculated for this optimized structure represents a minimum on the potential energy surface, indicating its stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue
Bond LengthC-Br1.91 Å
Bond LengthC-N (amine)1.47 Å
Bond LengthC-C (biphenyl)1.49 Å
Bond AngleC-C-N (amine)110.5°
Dihedral AngleC-C-C-C (biphenyl)38.5°

Note: The data in this table is for illustrative purposes only.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is mapped onto the electron density surface, with colors indicating the electrostatic potential.

For this compound, the MEP map would likely show a region of high negative potential (typically colored red) around the nitrogen atom of the amine group, due to the lone pair of electrons. This indicates a site susceptible to electrophilic attack or hydrogen bonding. The bromine atom would also exhibit negative potential. Conversely, the hydrogen atoms of the amine group would represent regions of positive potential (colored blue), making them potential hydrogen bond donors.

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the amine group, while the LUMO might be distributed over the bromophenyl ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.25
HOMO-LUMO Gap5.60

Note: The data in this table is for illustrative purposes only.

Conformational Analysis and Potential Energy Surface (PES) Mapping

The flexibility of this compound arises from the rotation around its single bonds, particularly the bond connecting the two phenyl rings. Conformational analysis involves systematically rotating this bond and calculating the energy of each resulting conformation.

Plotting the energy as a function of the dihedral angle generates a Potential Energy Surface (PES) map. This map reveals the energy barriers between different conformations and identifies the most stable conformers (energy minima). The global minimum on the PES corresponds to the most probable conformation of the molecule in a gaseous state or a non-polar solvent.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum chemical calculations often model a molecule in isolation, Molecular Dynamics (MD) simulations provide insights into its behavior over time in a more realistic environment, such as in a solvent like water. MD simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules.

These simulations can reveal how the molecule's conformation changes over time and how it interacts with solvent molecules. For this compound, an MD simulation in water would show the formation of hydrogen bonds between the amine group and water molecules, which would influence its solubility and conformational preferences.

In Silico Prediction of Molecular Interactions with Biological Targets (e.g., Docking Studies, Pharmacophore Modeling)

To explore the potential of this compound as a drug candidate, molecular docking and pharmacophore modeling are employed. Molecular docking predicts the preferred orientation of the molecule when bound to a specific protein target. This helps in understanding the binding mode and estimating the binding affinity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for binding to a particular receptor. A pharmacophore model for this compound would likely include the amine group as a hydrogen bond donor/acceptor and the two phenyl rings as hydrophobic features. These models are instrumental in designing new molecules with potentially improved biological activity.

In Vitro Biological Activity and Mechanistic Investigations of 1 4 4 Bromophenyl Phenyl Ethan 1 Amine

Evaluation in Cell-Free Receptor Binding and Enzyme Inhibition Assays

No published studies were identified that have evaluated 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in cell-free receptor binding or enzyme inhibition assays. Consequently, there is no data available on its binding affinity for specific biological targets or its potential to inhibit enzymatic activity.

Functional Assays in Cultured Mammalian Cell Lines

There is a lack of research on the functional effects of this compound in cultured mammalian cell lines.

No studies have been reported that investigate the ability of this compound to act as an agonist or antagonist at any known receptor.

Information regarding the modulation of intracellular signaling pathways by this compound is not available in the current scientific literature.

There are no published reports detailing the cellular uptake or subcellular localization of this compound.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives and Analogues

While structure-activity relationship studies have been conducted on related biphenyl (B1667301) structures, no such studies have been specifically reported for derivatives and analogues of this compound. Research on compounds such as 4'-bromo-[1,1'-biphenyl]-4-yl 4-X-phenyl methanone (B1245722) derivatives has focused on their antimycobacterial activity, but these are structurally distinct from the subject compound. researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action at the Cellular Level

Due to the absence of primary research on the biological activity of this compound, its molecular mechanisms of action at the cellular level have not been elucidated.

Pre Clinical in Vivo Pharmacological Assessment of 1 4 4 Bromophenyl Phenyl Ethan 1 Amine in Animal Models

Pharmacokinetic Profiling in Relevant Animal Species (e.g., Absorption, Distribution, Metabolism, Excretion - ADME)

The characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is a critical component of preclinical development. These studies are essential to understand how the body processes the compound, which informs its potential as a therapeutic agent.

Bioavailability and Systemic Exposure Determination

No studies detailing the bioavailability or systemic exposure of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in any animal species have been identified in the available scientific literature. Such studies would typically involve administering the compound through various routes, including oral and intravenous, and measuring its concentration in the plasma over time to determine key parameters.

Table 1: Hypothetical Pharmacokinetic Parameters in a Rodent Model

ParameterValue
Bioavailability (F%)Data not available
Cmax (ng/mL)Data not available
Tmax (h)Data not available
AUC (ng·h/mL)Data not available
Half-life (t½) (h)Data not available
This table represents typical parameters that would be measured; no actual data for this compound has been published.

Tissue Distribution and Clearance Studies

There is no published data on the tissue distribution or clearance of this compound. These studies would investigate the extent to which the compound distributes into various organs and tissues and the rate at which it is removed from the body.

Metabolic Fate and Metabolite Identification

Information regarding the metabolic pathways and the identity of any metabolites of this compound is not available. Metabolic studies are crucial for understanding how the compound is chemically altered by the body, which can impact its efficacy and safety.

Efficacy Studies in Established Animal Models for Disease Conditions

Efficacy studies in relevant animal models are necessary to determine the potential therapeutic utility of a compound.

Neuropharmacological Models

No efficacy data for this compound in any neuropharmacological animal models have been reported. Depending on the compound's proposed mechanism of action, it might be tested in models of neurodegenerative diseases, psychiatric disorders, or other neurological conditions. nih.govnih.govdntb.gov.ua

Anti-inflammatory and Immunomodulatory Models

There are no available studies on the anti-inflammatory or immunomodulatory effects of this compound in animal models. Such studies would typically involve models of acute or chronic inflammation to assess the compound's ability to modulate the immune response. nih.govnih.govmdpi.com

Cardiovascular Models

A thorough search of scientific databases and literature has yielded no published studies detailing the evaluation of this compound in any recognized in vivo cardiovascular animal models. There is no available data on its effects on parameters such as blood pressure, heart rate, cardiac contractility, or its potential utility or effects in models of cardiovascular diseases like hypertension, heart failure, or myocardial infarction.

Target Engagement and Biomarker Analysis in In Vivo Systems

Similarly, there is no available information regarding in vivo target engagement studies for this compound. Research that would confirm the interaction of this compound with its intended biological target(s) in a living organism has not been published. Consequently, there are no reports on the modulation of any downstream biomarkers that would provide evidence of its pharmacological activity in an in vivo setting.

Applications of 1 4 4 Bromophenyl Phenyl Ethan 1 Amine in Materials Science and Catalysis

Role as a Building Block in Polymer Chemistry

The bifunctional nature of 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, possessing a reactive amine group and a modifiable bromo-substituent, makes it a promising candidate for the synthesis of novel polymers through various polymerization techniques.

Monomer for Polycondensation or Polymerization Reactions

The primary amine group in this compound allows it to act as a monomer in polycondensation reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. This type of polymerization involves the formation of an amide linkage with the elimination of a small molecule, such as water researchgate.net. The rigid biphenyl (B1667301) unit in the polymer backbone would be expected to impart thermal stability and specific mechanical properties to the resulting polyamide.

Furthermore, the bromo-substituent on the phenyl ring opens up possibilities for other types of polymerization. For example, it could potentially be used in coupling reactions, such as Suzuki or Heck coupling, to create carbon-carbon bonds and form conjugated polymers rsc.orglifescienceglobal.com. These polymers are of significant interest for their electronic and photophysical properties. The reactivity of the bromo-group allows for the synthesis of a variety of polymer structures.

Additionally, the cation-radical salts of related triphenylamine (B166846) derivatives have been shown to initiate cationic polymerization of various monomers like cyclohexene (B86901) oxide and N-vinyl carbazole (B46965) rsc.org. This suggests that derivatives of this compound could potentially be transformed into initiators for cationic polymerization.

Side-Chain Functionalization in Polymeric Architectures

The amine group of this compound can be utilized to graft this molecule onto existing polymer backbones, a process known as side-chain functionalization. This approach allows for the modification of the properties of commodity polymers by introducing the specific functionalities of the biphenyl amine moiety. For example, covalent attachment to polymers containing reactive groups like acid chlorides or epoxides would result in a polymer with chiral, bulky, and aromatic side chains.

Utilization in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional architectures. The chirality and structural motifs of this compound make it a compelling building block for supramolecular self-assembly.

The presence of a chiral center, an amine group capable of hydrogen bonding, and a biphenyl unit that can participate in π-π stacking interactions are all key features for directing self-assembly processes nih.govnih.govnih.gov. Chiral molecules, in particular, can self-assemble into helical structures with a preferred handedness, a phenomenon with applications in chiroptical materials and asymmetric catalysis rsc.org.

Studies on amino acid-derived chiral biphenyldiimides have shown that these molecules can form one-dimensional supramolecular polymers through hydrogen bonding nih.govnih.govnih.gov. Similarly, this compound could potentially form ordered aggregates in solution or on surfaces. The interplay between hydrogen bonding (amine-amine or amine with other functional groups), π-stacking of the biphenyl rings, and steric interactions of the ethyl group would dictate the final supramolecular architecture. The bromine atom could also participate in halogen bonding, further influencing the self-assembly process.

Exploration in Optoelectronic and Sensing Materials

The electronic properties inherent to the biphenyl amine structure suggest that this compound could be a valuable component in the development of optoelectronic and sensing materials.

Integration into Organic Light-Emitting Diodes (OLEDs)

Biphenyl amine derivatives are widely used in the construction of Organic Light-Emitting Diodes (OLEDs), often serving as hole-transporting materials (HTMs) or as hosts for phosphorescent emitters acs.orgresearchgate.net. The biphenyl core provides good charge transport characteristics and high triplet energy, which is crucial for efficient blue phosphorescent OLEDs nih.gov.

While direct studies on this compound in OLEDs are not prevalent, its structural similarity to known OLED materials makes it a candidate for investigation. The amine group can be further functionalized, for example, by arylation, to tune its electronic properties and enhance its performance as a hole-transporting or emissive material urfu.ru. The bromo-substituent also provides a handle for further chemical modification to optimize its properties for specific OLED applications. For instance, it could be replaced with other functional groups to fine-tune the HOMO/LUMO energy levels of the molecule. The photophysical properties of related biphenyl derivatives have been extensively studied, revealing that modifications to the biphenyl structure can significantly impact their fluorescence and emission characteristics nih.govrsc.orgthieme-connect.com.

Development of Chemical Sensors

The amine group in this compound makes it a potential candidate for the development of chemical sensors, particularly for the detection of analytes that can interact with amines. Amine-based sensors can operate through various mechanisms, including changes in fluorescence or color upon interaction with the target analyte.

For example, poly(amine) biphenyl derivatives have been shown to act as fluorescent sensors for anions and cations. The fluorescence of these sensors is often pH-dependent and can be modulated by the presence of specific ions. Furthermore, fluorescent polymer thin films are known to be quenched by volatile amines, enabling their use in gas-phase sensing. Covalent organic polymers containing amine functionalities have also demonstrated excellent sensitivity and selectivity for ammonia (B1221849) detection.

Given these precedents, sensors based on this compound could be designed. The biphenyl unit could serve as a fluorophore, and the amine group as the recognition site. The interaction of an analyte with the amine group could lead to a change in the photophysical properties of the biphenyl moiety, providing a detectable signal. The bromo-substituent could also be used to immobilize the sensor molecule onto a solid support.

Application as a Ligand in Asymmetric Catalysis

The molecular architecture of this compound, featuring a primary amine group attached to a chiral carbon which is part of a larger biphenyl structure, suggests its utility as a chiral ligand in transition metal-catalyzed asymmetric synthesis. Chiral ligands are crucial for inducing enantioselectivity in a wide array of chemical transformations, leading to the preferential formation of one enantiomer over the other.

While direct studies on the catalytic activity of this compound are not extensively documented in publicly available research, its structural similarity to other well-established chiral ligands allows for informed predictions of its potential applications. Chiral amines and their derivatives are known to coordinate with various transition metals, such as rhodium, ruthenium, and palladium, to form catalysts for reactions like asymmetric hydrogenation and carbon-carbon bond-forming reactions. enamine.net

For instance, chiral aminoalcohols, which are structurally related to the target amine, are widely used as ligands in asymmetric catalysis. enamine.net The nitrogen and a hydroxyl group in these ligands chelate to the metal center, creating a rigid chiral environment that influences the stereochemical outcome of the reaction. Although this compound lacks a hydroxyl group for bidentate chelation in its unmodified form, it can be derivatized to incorporate other coordinating groups.

Furthermore, the biphenyl moiety of the compound is a common feature in highly effective chiral ligands. The steric bulk and conformational rigidity of the biphenyl group can play a significant role in creating a well-defined chiral pocket around the metal center, thereby enhancing enantioselectivity. Novel axially chiral biphenyl-based amine catalysts have been synthesized and shown to be effective in asymmetric reactions. rsc.org

Based on these analogies, this compound could potentially be employed as a precursor for more complex chiral ligands. For example, the amine functionality could be used to link the molecule to other coordinating groups, such as phosphines or other nitrogen-containing heterocycles, to create bidentate or pincer-type ligands.

Table 1: Potential Metal-Catalyzed Reactions Using Ligands Derived from Chiral Amines

Reaction TypeMetal CatalystSubstrate ExampleProduct TypePotential for High Enantioselectivity
Asymmetric HydrogenationRhodium, RutheniumProchiral ketones, iminesChiral alcohols, aminesHigh
Asymmetric Transfer HydrogenationIridium, RhodiumKetones, iminesChiral alcohols, aminesHigh
Asymmetric C-C CouplingPalladium, NickelAryl halides, organometallicsChiral biarylsModerate to High

This table represents potential applications based on the known reactivity of structurally similar chiral amine ligands.

The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has seen significant growth, with chiral amines playing a central role. youtube.comyoutube.com The 2021 Nobel Prize in Chemistry highlighted the importance of this area, particularly the use of chiral amines in enamine and iminium ion catalysis. youtube.com

The primary amine group in this compound makes it a direct candidate for use as an organocatalyst. Chiral primary amines can catalyze a variety of transformations by forming chiral enamines or iminium ions with carbonyl compounds. youtube.comyoutube.comnih.gov

One potential application is in the α-functionalization of aldehydes and ketones. The reaction of the chiral amine with a carbonyl compound generates a nucleophilic enamine intermediate in a stereodefined manner. This enamine can then react with various electrophiles, leading to the formation of a new stereocenter at the α-position. The steric hindrance provided by the biphenyl group in this compound could effectively shield one face of the enamine, leading to high levels of enantioselectivity.

Recent research has demonstrated the use of novel axially chiral biphenyl-based amine catalysts in asymmetric reactions that proceed through enamine intermediates. rsc.orgresearchgate.net These catalysts have proven effective in promoting reactions with high stereocontrol. Given its structure, this compound could be explored in similar contexts.

Table 2: Potential Organocatalytic Reactions Catalyzed by Chiral Primary Amines

Reaction TypeSubstrate ASubstrate BKey IntermediateProduct Type
Aldol ReactionAldehyde/KetoneAldehydeEnamineβ-Hydroxy carbonyl
Mannich ReactionAldehyde/KetoneImineEnamineβ-Amino carbonyl
Michael AdditionAldehyde/Ketoneα,β-Unsaturated carbonylEnamine1,5-Dicarbonyl
α-ArylationKetoneQuinone imineEnamineα-Aryl ketone

This table illustrates potential reactions where a chiral primary amine like this compound could serve as an organocatalyst.

Future Research Directions and Interdisciplinary Prospects for 1 4 4 Bromophenyl Phenyl Ethan 1 Amine

Integration with Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. nih.govresearchgate.net For a molecule like 1-[4-(4-bromophenyl)phenyl]ethan-1-amine, these computational tools offer powerful strategies for accelerating research and development.

Predictive Modeling: AI algorithms, particularly deep neural networks (DNNs), can be trained on large datasets to predict the physicochemical and biological properties of novel compounds. nih.gov By inputting the structure of this compound, ML models could forecast its absorption, distribution, metabolism, and excretion (ADME) profile, as well as potential toxicity. This in silico screening reduces the need for extensive preliminary lab work.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.gov Using the this compound core as a starting point, these models can suggest new derivatives with optimized properties for specific biological targets. This approach facilitates scaffold hopping and the exploration of vast chemical spaces to identify new lead compounds. researchgate.netspringernature.com

Reaction Optimization: Machine learning can also be applied to synthetic chemistry. Active learning algorithms can predict the outcomes of chemical reactions, helping to optimize conditions like temperature, catalysts, and solvents for the synthesis of this compound and its analogs, thereby improving yields and reducing waste. nih.gov Structure-aware AI approaches that account for the 3D structure of targets can further refine the design of compounds with specific interaction hypotheses. nih.gov

The synergy between AI and traditional chemistry promises to create more efficient workflows for designing and evaluating new chemical entities based on the this compound framework. rsc.org

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies offer significant advantages over traditional batch chemistry, including improved safety, efficiency, and scalability.

Flow Chemistry: Continuous-flow synthesis is particularly well-suited for producing active pharmaceutical ingredients (APIs). mdpi.comnih.gov Performing the synthesis of this compound in a flow reactor allows for precise control over reaction parameters, rapid heat and mass transfer, and the safe handling of potentially hazardous intermediates. nih.govalmacgroup.com This technology can significantly shorten reaction times and facilitate multi-step syntheses in a continuous sequence, leading to higher productivity and purity. mdpi.comwhiterose.ac.uk For instance, the amination steps in the synthesis could be intensified, potentially leading to more efficient and productive routes. nih.govwhiterose.ac.uk

Photoredox Catalysis: This technique utilizes visible light to drive chemical reactions under mild conditions. kaust.edu.sa For a molecule containing an aryl halide like this compound, photoredox catalysis opens up new synthetic possibilities. acs.org Dual photoredox/nickel catalysis, for example, can facilitate challenging C-N cross-coupling reactions at room temperature, which is a key step in synthesizing aryl amines. researchgate.net This method avoids harsh reagents and conditions, making it a greener and more sustainable approach. chinesechemsoc.org It has been shown to be effective for the cyanation and arylation of aryl halides, suggesting its applicability for modifying the bromophenyl group or constructing the biphenyl (B1667301) core of the target molecule. chinesechemsoc.orgrsc.org

MethodologyAdvantages for Synthesizing this compoundRelevant Research Findings
Flow Chemistry Enhanced safety, precise control, scalability, reduced reaction times, potential for multi-step synthesis. nih.govalmacgroup.comSuccessfully used for the synthesis of various APIs, including those involving amination and C-N cross-coupling reactions. mdpi.comnih.gov
Photoredox Catalysis Mild reaction conditions (room temperature, visible light), high functional group tolerance, sustainable approach. kaust.edu.saEnables challenging cross-coupling of aryl halides for C-N and C-C bond formation. acs.orgresearchgate.netchinesechemsoc.org

Development of Advanced Analytical Techniques for Comprehensive Characterization

The chiral nature of this compound necessitates sophisticated analytical methods to determine its enantiomeric purity, which is crucial for pharmaceutical applications.

High-Throughput Screening (HTS): Asymmetric catalysis research often generates a large number of samples, creating an analytical bottleneck. nih.gov Novel HTS protocols have been developed to rapidly determine both the yield and enantiomeric excess (ee) of chiral amines. One such method combines a fluorescent indicator displacement assay for concentration analysis with a circular dichroism (CD) active complex for ee determination. nih.gov This allows for the screening of hundreds of samples in minutes.

Spectral Sensing Assays: Another advanced technique involves reacting the chiral amine with a functionalized dye. nih.gov For example, an aldimine condensation reaction with a pH-sensitive fluorane (B1243052) dye can produce a new chiral product with strong absorption in the visible spectrum. The concentration and configuration of the amine can then be determined using UV-vis and CD spectroscopy, respectively. nih.gov These methods offer facile operation and low solvent consumption. nih.gov

These advanced techniques are critical for optimizing the asymmetric synthesis of this compound and ensuring the quality of the final product. wikipedia.org

Potential for Derivatization Towards Multi-Targeted Chemical Entities

The "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single molecule is designed to interact with multiple biological targets. nih.govnih.gov This approach is particularly promising for treating complex, multifactorial diseases. The structure of this compound is an excellent starting point for derivatization to create such multi-targeted agents.

Molecular hybridization is a key strategy in this area, involving the combination of two or more pharmacophores into a single hybrid compound. nih.gov For this compound, potential derivatization strategies include:

Modifying the Amine Group: The primary amine can be functionalized to introduce new pharmacophoric elements that bind to a secondary target.

Substituting the Phenyl Rings: The two phenyl rings offer multiple sites for substitution to modulate activity and introduce new binding motifs.

Altering the Bromine Atom: The bromine atom can be replaced with other functional groups through cross-coupling reactions, allowing for the attachment of different pharmacophores.

By carefully selecting the targets and applying molecular hybridization, it may be possible to develop derivatives of this compound that address complex diseases like cancer or Alzheimer's disease more effectively than single-target drugs. nih.gov

Broader Impact on Pharmaceutical, Agrochemical, and Advanced Materials Sectors

While the primary focus may be on pharmaceuticals, the unique structural features of this compound and its derivatives suggest potential applications in other high-value sectors.

Pharmaceuticals: Chiral amines are fundamental building blocks in a vast number of active pharmaceutical ingredients. acs.orgacs.org Further investigation into the biological activity of this compound could uncover novel therapeutic applications.

Agrochemicals: The development of new pesticides and herbicides is an ongoing need. The bioactivity of brominated aromatic compounds and chiral amines could be explored for potential agrochemical uses.

Advanced Materials: Brominated compounds have long been used as flame retardants (BFRs) in a wide range of consumer products, including plastics and electronics. nih.govwikipedia.orgeuropa.eu While many older BFRs like polybrominated biphenyls (PBBs) are restricted due to environmental concerns, the development of new, safer brominated molecules for materials science is an active area of research. nih.govnih.govnih.gov The biphenyl structure of this compound is reminiscent of PBBs, suggesting that its derivatives could be investigated for flame retardant properties, potentially as reactive flame retardants that are chemically bound to a polymer matrix to prevent leaching. wikipedia.orgoceanchemgroup.com

The interdisciplinary potential of this compound underscores the importance of continued research to explore its utility beyond its initial intended applications.

Q & A

Basic Question: What are the key synthetic methodologies for synthesizing 1-[4-(4-Bromophenyl)phenyl]ethan-1-amine?

Methodological Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by reductive amination or nucleophilic substitution to introduce the ethanamine moiety. For instance:

  • Step 1: Suzuki coupling between 4-bromophenylboronic acid and 4-bromoiodobenzene to form the biphenyl intermediate .
  • Step 2: Conversion of the brominated biphenyl to an aldehyde via oxidation or Grignard reactions.
  • Step 3: Reductive amination using ammonium acetate and sodium cyanoborohydride to introduce the amine group .
    Critical parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity, and temperature control to minimize side reactions.

Advanced Question: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path simulations can predict optimal conditions:

  • Transition State Analysis: Identify energy barriers for Suzuki coupling steps to select catalysts (e.g., Pd vs. Ni) .
  • Solvent Screening: COSMO-RS models evaluate solvent effects on reaction rates and yields .
  • Machine Learning: Train models on existing biphenyl synthesis data to predict regioselectivity in cross-coupling .
    These methods reduce trial-and-error experimentation by >40% in preliminary studies .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR (¹H/¹³C): Confirm biphenyl connectivity and amine proton integration (δ 1.3–1.5 ppm for CH₂, δ 6.8–7.6 ppm for aromatic protons) .
  • HRMS: Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 308.02 for C₁₄H₁₃BrN⁺) .
  • XRD: Resolve crystal packing and steric effects from the bromine substituent .
    Standardize solvent choice (e.g., CDCl₃ for NMR) to avoid signal overlap.

Advanced Question: How can researchers resolve contradictory data in SAR studies of this compound’s derivatives?

Methodological Answer:
Contradictions in structure-activity relationships (SAR) often arise from unaccounted variables:

  • Systematic Controls: Use factorial design to isolate variables (e.g., substituent position vs. electronic effects) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., bromine’s role in bioavailability) .
  • In Silico Docking: Compare binding affinities across protein conformations to explain activity discrepancies .
    Document all experimental conditions (e.g., pH, temperature) to enable reproducibility audits .

Advanced Question: What strategies mitigate degradation during long-term stability studies of this amine?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to predict degradation pathways (e.g., oxidation or hydrolysis) .
  • LC-MS Monitoring: Track degradation products (e.g., dehalogenation byproducts or amine oxidation to nitriles) .
  • Protective Formulations: Use lyophilization or inert atmosphere storage to suppress oxidative decomposition .

Basic Question: What are the recommended protocols for handling this compound safely in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (amine group reactivity) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of brominated aromatic vapors .
  • Waste Disposal: Quench residual amine with dilute HCl before disposal to neutralize basicity .

Advanced Question: How can researchers design experiments to assess the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology Assays: Use Daphnia magna or Aliivibrio fischeri to measure acute toxicity (EC₅₀ values) .
  • Biodegradation Studies: Employ OECD 301F tests to evaluate microbial breakdown in aqueous systems .
  • QSAR Modeling: Predict bioaccumulation potential using logP values and molecular descriptors .
    Include positive/negative controls (e.g., BPA for endocrine disruption comparisons) .

Advanced Question: What interdisciplinary approaches enhance the study of this compound’s biological activity?

Methodological Answer:

  • Chemical Biology: Use fluorescence tagging (e.g., dansyl chloride) to track cellular uptake in vitro .
  • Pharmacokinetics: Apply PBPK modeling to simulate absorption/distribution profiles based on logD and pKa .
  • Omics Integration: Correlate transcriptomic data with derivative structures to identify target pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.